BenchChemオンラインストアへようこそ!

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one

Medicinal Chemistry Drug Design Physicochemical Profiling

This fully substituted monocyclic β‑lactam (XLogP3 0.0, MW 154.21) combines an N‑cyclopropyl ring, a C3‑methyl group and a C3‑aminomethyl handle in a single scaffold—a substitution pattern not available from simpler azetidin‑2‑one analogs. The cyclopropyl imparts conformational rigidity and metabolic stability; the methyl modulates lipophilicity; the primary amine enables facile amide coupling, reductive amination or sulfonamide formation for focused library synthesis. With a TPSA of 46.3 Ų and pre‑organized 3D character, it is an ideal fragment for FBDD screening libraries and a relevant building block for carbapenem‑inspired antibiotic programs. Sourcing this pre‑functionalized scaffold eliminates the synthetic challenges of selective N‑cyclopropylation and gem‑dimethyl installation, accelerating SAR campaigns on serine hydrolases and penicillin‑binding proteins.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 2225147-45-3
Cat. No. B2677507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one
CAS2225147-45-3
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESCC1(CN(C1=O)C2CC2)CN
InChIInChI=1S/C8H14N2O/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5,9H2,1H3
InChIKeyWERPWDPNKREKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one (CAS 2225147-45-3): A Structurally Constrained β-Lactam Building Block for Medicinal Chemistry Procurement


3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one is a fully substituted monocyclic β-lactam (azetidin-2-one) featuring a cyclopropyl group at N-1, a methyl group at C-3, and an aminomethyl side chain at C-3 [1]. This substitution pattern produces a sterically constrained, multifunctional scaffold distinct from simpler azetidin-2-one analogs. The compound is cataloged as a screening compound and synthetic intermediate, listed in the PubChem database under CID 137964207 [1] and available from multiple commercial suppliers at purities of 95–98% .

Why 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one Cannot Be Readily Replaced by Common Azetidin-2-one Analogs in Structure–Activity Programs


Generic azetidin-2-one analogs (e.g., 3-methylazetidin-2-one, 3-(aminomethyl)azetidin-2-one) lack the full combination of N-cyclopropyl, C3-methyl, and C3-aminomethyl substituents present in the target compound [1]. Each substituent modulates distinct molecular properties: the cyclopropyl ring imparts conformational rigidity and metabolic stability relative to N-alkyl or N–H analogs, the C3-methyl group influences steric bulk and lipophilicity, and the primary aminomethyl handle determines hydrogen-bonding capacity and downstream derivatization potential [1][2]. Simple substitution with a less functionalized azetidinone would alter topological polar surface area, hydrogen-bond donor/acceptor counts, and the conformational landscape, potentially invalidating structure–activity relationships in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one Relative to Structurally Closest Azetidin-2-one Analogs


Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. 3-(Aminomethyl)azetidin-2-one and 3-Methylazetidin-2-one

The target compound exhibits a computed XLogP3 of 0.0, indicating balanced hydrophilicity/lipophilicity [1]. In contrast, the simpler analog 3-(aminomethyl)azetidin-2-one (CAS 1823913-06-9) has an XLogP3 of approximately -0.8 (more hydrophilic), while 3-methylazetidin-2-one (CAS 58521-61-2) has an XLogP3 of approximately -0.2 [2]. The N-cyclopropyl and C3-methyl groups in the target compound offset the polar aminomethyl group, achieving a logP value closer to zero, which is desirable for passive membrane permeability in drug candidates.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Analysis: Target Compound vs. 3-(Aminomethyl)azetidin-2-one

The target compound has a computed TPSA of 46.3 Ų [1]. The comparator 3-(aminomethyl)azetidin-2-one (CAS 1823913-06-9, lacking the cyclopropyl and methyl groups) has a computed TPSA of approximately 46.3 Ų (identical) because the TPSA algorithm primarily captures polar atoms (oxygen, nitrogen) and does not account for the shielding effect of the cyclopropyl group [2]. However, the cyclopropyl ring increases the three-dimensional bulk, which is not captured by 2D TPSA, and can reduce effective polar surface area in a physiological environment.

Physicochemical Properties Medicinal Chemistry ADME/Tox

Hydrogen-Bond Donor/Acceptor Profile: Target Compound vs. 3-Methylazetidin-2-one

The target compound has 1 hydrogen-bond donor (primary amine) and 2 hydrogen-bond acceptors (amide carbonyl, amine) [1]. The comparator 3-methylazetidin-2-one (CAS 58521-61-2) has 1 donor (secondary amide N–H) and 1 acceptor (amide carbonyl) [2]. The additional amine acceptor in the target compound increases H-bonding capacity, which can enhance binding affinity to biological targets that require a dual H-bond acceptor motif.

Molecular Recognition Fragment-Based Drug Design Physicochemical Profiling

Molecular Weight and Rotatable Bond Count: Target Compound vs. 3-(Aminomethyl)-1-methylazetidin-2-one

The target compound has a molecular weight of 154.21 g/mol and 2 rotatable bonds [1]. A hypothetical N-methyl analog, 3-(aminomethyl)-1-methylazetidin-2-one, would have a lower molecular weight (~128 g/mol) and 2 rotatable bonds, but lacks the conformational rigidity of the cyclopropyl ring [2]. The slightly higher molecular weight of the target compound remains within fragment-like limits (MW ≤ 300) while offering improved conformational preorganization for target binding.

Lead-Likeness Fragment-Based Screening Physicochemical Profiling

GHS Hazard Profile Comparison: Target Compound vs. 3-(Aminomethyl)azetidin-2-one

The target compound is classified under GHS as Acute Tox. 4 (harmful if swallowed, H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. The simpler analog 3-(aminomethyl)azetidin-2-one (CAS 1823913-06-9) also carries hazardous classifications but with different severity profiles [2]. The presence of the cyclopropyl group does not introduce additional hazard classifications, and the target compound's safety profile is well-characterized through ECHA notifications.

Safety Assessment Laboratory Procurement Hazard Classification

Commercial Availability and Purity: Target Compound vs. 3-(Aminomethyl)azetidin-2-one

The target compound is available from multiple vendors (e.g., Enamine, Chemenu, A2B Chem, Leyan) at purities of 95%–98%, with pricing ranging from $256 (0.05 g, 95%) to $3,189 (5 g, 95%) [1]. The comparator 3-(aminomethyl)azetidin-2-one is also commercially available but typically at lower cost due to simpler synthesis . The higher price of the target compound reflects the additional synthetic complexity of introducing the N-cyclopropyl and C3-methyl groups.

Procurement Supply Chain Chemical Sourcing

Optimal Research and Procurement Scenarios for 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one


Constrained β-Lactam Fragment for Fragment-Based Drug Discovery (FBDD) Libraries

The balanced XLogP3 (0.0), low molecular weight (154.21 g/mol), and dual H-bond acceptor capacity make this compound an ideal fragment for FBDD screening libraries targeting enzymes or receptors requiring a rigid, pre-organized β-lactam core [1]. The N-cyclopropyl group provides three-dimensional character that enhances fragment library diversity beyond flat heteroaromatic fragments [2].

Synthetic Intermediate for β-Lactam Antibiotic Analogs or β-Lactamase Inhibitors

The primary aminomethyl handle enables facile derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) to generate focused libraries of β-lactam-containing bioactive molecules [1]. The N-cyclopropyl group mimics the N-1 substituent found in certain carbapenem precursors, making this compound a relevant building block for antibiotic medicinal chemistry [2].

Physicochemical Probe for Evaluating Cyclopropyl Effects on Permeability and Metabolic Stability

In matched molecular pair studies, the target compound can serve as the cyclopropyl-bearing partner, with 3-(aminomethyl)-1-methylazetidin-2-one as the N-alkyl comparator, to quantify the impact of cyclopropyl substitution on passive permeability (PAMPA) and microsomal stability [1]. The identical TPSA (46.3 Ų) between target and simpler analogs allows isolation of 3D conformational effects from 2D polar surface area contributions [2].

Procurement for Structure–Activity Relationship (SAR) Programs Requiring N-Cyclopropyl β-Lactam Scaffolds

For medicinal chemistry teams running SAR programs on β-lactam-based targets (e.g., serine hydrolases, penicillin-binding proteins), this compound provides a unique combination of N-cyclopropyl, C3-methyl, and C3-aminomethyl features that cannot be replicated by purchasing simpler azetidin-2-one analogs and derivatizing in-house, due to synthetic challenges of selective N-cyclopropylation and gem-dimethyl installation [1].

Quote Request

Request a Quote for 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.